molecular formula C22H19N3O4S B2365907 3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1705944-30-4

3-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2365907
CAS No.: 1705944-30-4
M. Wt: 421.47
InChI Key: VZFIAKBCVQVZIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, an oxadiazole ring, a piperidine ring, and a chromenone ring . These components are common in many biologically active compounds and materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene and oxadiazole rings are aromatic, meaning they have a stable ring of resonating electrons . The piperidine ring is a common feature in many pharmaceuticals and is known to influence the biological activity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings. For example, the thiophene ring is known to undergo reactions such as halogenation and metal-catalyzed cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound soluble in organic solvents but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 3-[5-(Morpholinomethyl/Piperidinomethyl/Pyrrolidinemethyl) -1,2,4-oxadiazol-3-yl]-4H-chromones

    Researchers have developed methods for synthesizing derivatives of chromen-oxadiazole compounds, demonstrating the chemical versatility and potential for further functionalization of this core structure (Rao et al., 2014).

  • 1,3-Dipolar Cycloaddition Reactions

    The study on cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates highlights the reactivity of related oxadiazole structures, showing their potential in synthesizing a range of heterocyclic compounds (Greig et al., 1987).

  • Polymorphism Studies

    A detailed investigation into the polymorphism of chromen-oxadiazole derivatives reveals insights into their crystal structures, offering potential implications for their physical properties and stability (Shishkina et al., 2019).

Biological Activities

  • Antimicrobial Activities

    Research on thiazolidinone derivatives incorporating the chromen-oxadiazole structure has been conducted, demonstrating promising antimicrobial properties against various bacteria and fungi, indicating the potential for these compounds in antimicrobial agent development (Patel et al., 2012).

  • Anticancer and Biological Evaluation

    Compounds related to the specified chemical structure have been synthesized and evaluated for their anticancer activity. Studies include the exploration of chromene derivatives for their potential to inhibit cancer cell proliferation (Kumar et al., 2013).

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of several functional groups that are common in pharmaceuticals . Further studies would be needed to determine its exact biological activity and potential therapeutic uses.

Properties

IUPAC Name

3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c26-21(17-11-15-5-1-2-6-18(15)28-22(17)27)25-8-3-4-14(12-25)10-19-23-20(24-29-19)16-7-9-30-13-16/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFIAKBCVQVZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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